

Ecotoxicological assessment of (4Z)-Lachnophyllum Lactone on non-target organisms

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Compound of Interest

Compound Name: (4Z)-Lachnophyllum Lactone

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Ecotoxicological Profile of (4Z)-Lachnophyllum Lactone: A Comparative Assessment

This guide provides a detailed ecotoxicological assessment of **(4Z)-Lachnophyllum Lactone** (LAC), a natural acetylenic furanone with significant potential as a bioherbicide. For a comprehensive evaluation, its performance is compared with (4Z,8Z)-Matricaria Lactone (MAT), a structurally similar compound often studied as an alternative. The following sections present quantitative data, experimental methodologies, and visual workflows to offer an objective comparison for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Ecotoxicological Data

The ecotoxicological impact of LAC and MAT was evaluated against a range of non-target aquatic and terrestrial organisms. The results, including EC10 and EC50 (Effective Concentration for 10% and 50% of the population, respectively) values, are summarized below.

Table 1: Comparative Toxicity to Non-Target Aquatic Organisms



Organism	Parameter	(4Z)- Lachnophyllu m Lactone (LAC) (mg L ⁻¹)	(4Z,8Z)- Matricaria Lactone (MAT) (mg L ⁻¹)	Reference
Aliivibrio fischeri (Bacteria)	EC10 (30 min light inhibition)	0.524	0.063	[1][2]
EC50 (30 min light inhibition)	8.078	0.642	[1][2]	
Raphidocelis subcapitata (Algae)	EC10 (Growth inhibition)	0.304	3.417	[1][2]
EC50 (Growth inhibition)	9.880	4.520	[1][2]	
Daphnia magna (Crustacean)	EC10 (48h immobilization)	1.499	1.215	[1]
EC50 (48h immobilization)	1.728	2.239	[1][2]	
*MAT exhibited hormetic effects, promoting slight growth at lower concentrations. [1][2]				

Table 2: Comparative Toxicity to Non-Target Terrestrial Organisms



Organism	Parameter	(4Z)- Lachnophyllu m Lactone (LAC)	(4Z,8Z)- Matricaria Lactone (MAT)	Reference
Caenorhabditis elegans (Nematode)	Mortality	No mortality observed	No mortality observed	[1][3]
Lepidum sativum (Plant)	Germination	No significant effect	No significant effect	[1][3]
EC50 (Shoot length inhibition)	85.89 mg L ^{−1}	82.30 mg L ⁻¹	[1][3]	

Table 3: Degradation and Stability Profile

Compound	Degradation after 24 hours	Degradation after 16 days	Stability	Reference
(4Z)- Lachnophyllum Lactone (LAC)	8.5%	67%	More Stable	[1][3]
(4Z,8Z)- Matricaria Lactone (MAT)	90%	>98%	Rapid Degradation	[1][3]

Experimental Protocols

The following are detailed methodologies for the key ecotoxicological experiments cited in this guide.

- 1. Bacterial Toxicity Test: Aliivibrio fischeri Light Inhibition Assay This test assesses the acute toxicity of substances by measuring the inhibition of light emission by the marine bacterium Aliivibrio fischeri.
- Organism: Freeze-dried Aliivibrio fischeri reagent.



• Procedure:

- The bacterial reagent is rehydrated using a reconstitution solution.
- Test samples of LAC and MAT are prepared in a series of concentrations.
- The initial luminescence of the bacterial suspension is measured using a luminometer.
- The test samples are added to the bacterial suspension.
- After a 30-minute incubation period in the dark at 15°C, the final luminescence is measured.
- The percentage of light inhibition is calculated by comparing the luminescence of the exposed samples to that of a control (without the test substance).
- EC10 and EC50 values are determined from the resulting concentration-response curve.
 [1]
- 2. Algal Growth Inhibition Test: Raphidocelis subcapitata This protocol evaluates the effects of the test substances on the growth of the freshwater green alga Raphidocelis subcapitata.
- Organism: An exponentially growing culture of Raphidocelis subcapitata.

Procedure:

- A nutrient-rich growth medium is prepared and inoculated with a known concentration of algal cells.
- LAC and MAT are added to the algal cultures at various concentrations.
- Cultures are incubated for 72 hours under continuous fluorescent illumination and controlled temperature (21-24°C).
- Algal growth is measured at 24, 48, and 72 hours by determining cell density using a spectrophotometer or an electronic particle counter.



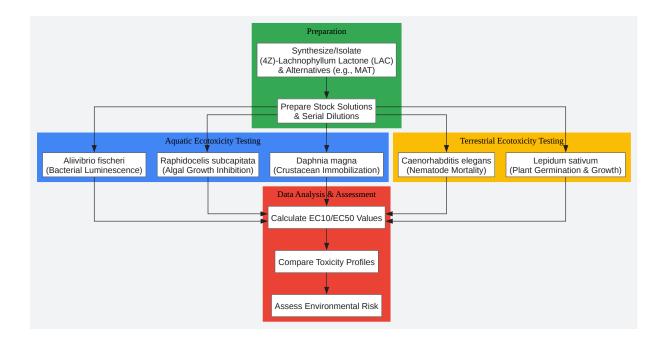
- The growth rate and yield are calculated for each concentration and compared to the control.
- The concentration-response relationship is used to calculate EC10 and EC50 values.
- 3. Crustacean Immobilization Test: Daphnia magna This acute toxicity test determines the concentration of a substance that immobilizes 50% of the exposed Daphnia magna.
- Organism: Neonates of Daphnia magna (less than 24 hours old).
- Procedure:
 - Groups of daphnids are exposed to a range of concentrations of LAC and MAT in a suitable medium.
 - The exposure is carried out in glass vessels under controlled light and temperature conditions for a period of 48 hours.
 - Observations are made at 24 and 48 hours to count the number of immobilized daphnids (those unable to swim after gentle agitation).
 - The results are used to calculate the EC50 values at both 24 and 48 hours.
- 4. Nematode Toxicity Test: Caenorhabditis elegans This assay assesses the impact of the compounds on the survival of the soil-dwelling nematode Caenorhabditis elegans.
- Organism: Synchronized populations of C. elegans.
- Procedure:
 - Tests are conducted in liquid culture or on agar plates containing a food source (e.g., E. coli OP50).
 - Worms are exposed to different concentrations of LAC and MAT.
 - After a defined exposure period (e.g., 24 or 48 hours), the number of dead versus living worms is counted. A worm is considered dead if it does not respond to a gentle touch with a platinum wire.



• The percentage of mortality is calculated for each concentration to assess toxicity.[1]

Visualizations: Workflows and Relationships

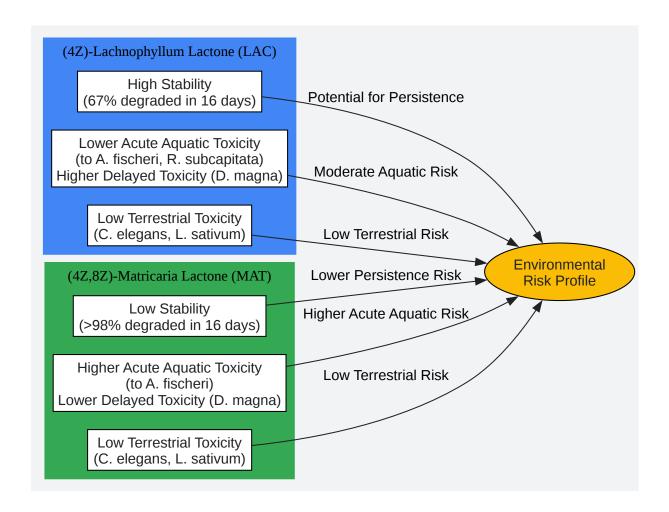
The following diagrams illustrate the experimental workflow and the logical relationships derived from the ecotoxicological data.



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Caption: Experimental workflow for ecotoxicological assessment.



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Caption: Comparative risk profile of LAC and MAT.

Comparative Analysis and Conclusion

The experimental data reveals distinct ecotoxicological profiles for **(4Z)-Lachnophyllum Lactone** (LAC) and its alternative, (4Z,8Z)-Matricaria Lactone (MAT).



- Stability and Persistence: A key differentiator is stability. MAT undergoes rapid degradation, minimizing the risk of long-term environmental persistence.[1][3] In contrast, LAC is significantly more stable, suggesting it could persist longer in the environment after application.[1][3]
- Aquatic Toxicity: MAT, despite its rapid breakdown, exhibits higher acute toxicity to the
 bacterium A. fischeri than LAC.[1][2] Conversely, LAC shows greater delayed toxicity to the
 crustacean D. magna.[1][2] For the alga R. subcapitata, LAC was inhibitory at lower
 concentrations, while MAT showed hormetic effects.[1][2] These findings indicate that both
 compounds could pose risks to aquatic ecosystems, particularly through runoff or leaching,
 though the nature of the risk differs.[1][3]
- Terrestrial Toxicity: Both compounds demonstrated limited toxicity to the tested terrestrial organisms.[1][3] Neither lactone caused mortality in the nematode C. elegans, and neither significantly affected the germination of L. sativum seeds, although both inhibited shoot growth at high concentrations.[1][3] This suggests a lower direct risk to non-target soil fauna and plants compared to their impact on aquatic life.

In conclusion, both **(4Z)-Lachnophyllum Lactone** and (4Z,8Z)-Matricaria Lactone present potential as bioherbicides with more selective, lower-impact profiles than many conventional synthetic herbicides.[1][3] The choice between them involves a trade-off: LAC's greater stability may offer a longer window of herbicidal activity but also a greater risk of persistence, while MAT's rapid degradation is environmentally favorable but is coupled with higher acute toxicity to some aquatic species.[1] Future research should focus on the ecotoxicological profiles of their degradation products, their effects on soil microbiota, and broader assessments on a wider range of non-target terrestrial organisms to ensure their sustainable application in agriculture.[1][3]

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